
2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the benzoic acid family of herbicides and is commonly used in combination with other herbicides to achieve better weed control. Dicamba is a highly effective herbicide that has been used for over 50 years, and its use has increased significantly in recent years due to the development of genetically modified crops that are resistant to it.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of plants, leading to their eventual death. It does this by interfering with the production of certain proteins that are essential for plant growth. Dicamba is absorbed by the plant through its leaves and then moves throughout the plant, causing damage to the plant's cells and tissues.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of the plant's growth. It can also cause abnormal growth patterns, such as twisting and curling of the leaves and stems. In addition, 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide can cause damage to the plant's root system, which can lead to reduced water and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has a number of advantages for use in lab experiments. It is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively easy to apply and can be used in a variety of different formulations. However, there are also limitations to its use in lab experiments. Dicamba can be toxic to certain types of plants, and care must be taken to ensure that it does not damage the experimental plants. In addition, 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide can be difficult to handle and store, and proper safety precautions must be taken to prevent accidental exposure.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide. One area of interest is the development of new formulations and application methods that can improve the effectiveness and safety of 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide use in agriculture. Another area of interest is the further exploration of 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide's potential use in cancer treatment. Finally, research is needed to better understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide use on the environment and on human health.
Métodos De Síntesis
Dicamba is synthesized by reacting 2,4-dichlorophenol with methylamine to form 2,4-dichlorophenoxy-N-methylacetamide, which is then reacted with propionic anhydride to form 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide is a complex process that requires careful control of reaction conditions to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its use in agriculture, and its effectiveness in controlling weeds has been well documented. It has also been studied for its potential use in other applications, such as in the treatment of certain types of cancer. Dicamba has been shown to be effective in inhibiting the growth of certain cancer cells, and research is ongoing to further explore its potential in this area.
Propiedades
Fórmula molecular |
C16H15Cl2NO2 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-5-3-4-6-14(10)19-16(20)11(2)21-15-8-7-12(17)9-13(15)18/h3-9,11H,1-2H3,(H,19,20) |
Clave InChI |
TUHVWIWVTMOCEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



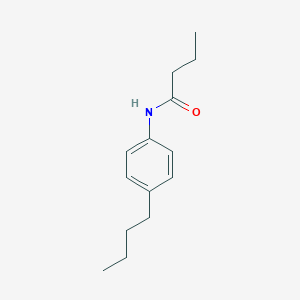




![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

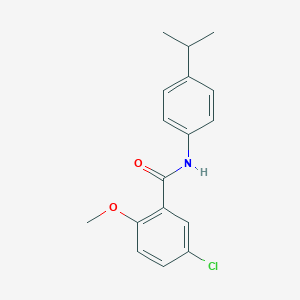

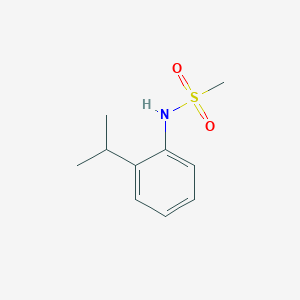
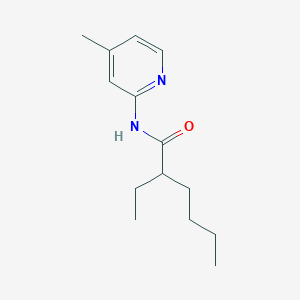
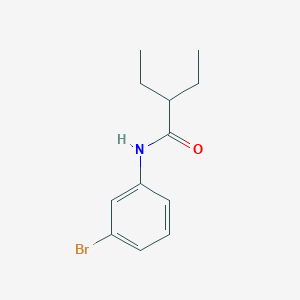
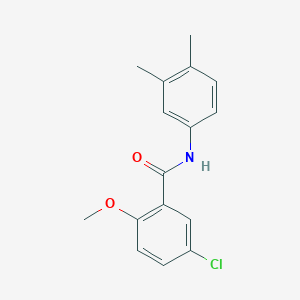
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)